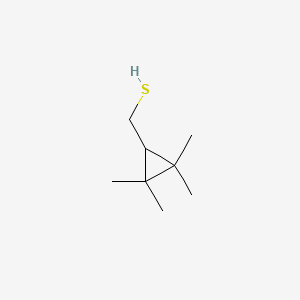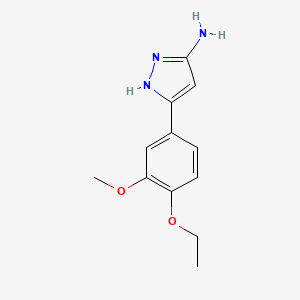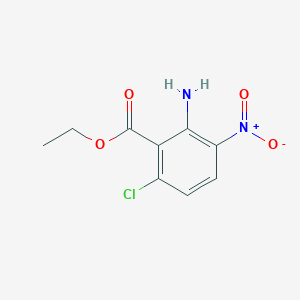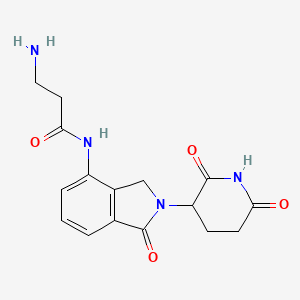amine](/img/structure/B13481674.png)
[2-(4-Methylcyclohexyl)ethyl](2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)ethylamine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a cyclohexyl ring substituted with a methyl group and an ethyl group, as well as an isopropyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)ethylamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 4-methylcyclohexanone with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and in a suitable solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Methylcyclohexyl)ethylamine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding nitrile or imine intermediates is another method employed, using catalysts such as palladium on carbon or Raney nickel.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylcyclohexyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
2-(4-Methylcyclohexyl)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(4-Methylcyclohexyl)ethylamine exerts its effects involves interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing pathways such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Isopropylcyclohexylamine
- N-Methylcyclohexylamine
- N-Ethylcyclohexylamine
Uniqueness
Compared to similar compounds, 2-(4-Methylcyclohexyl)ethylamine features a unique combination of substituents that confer distinct chemical and biological properties. Its specific arrangement of alkyl groups around the nitrogen atom influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H27N |
|---|---|
Poids moléculaire |
197.36 g/mol |
Nom IUPAC |
2-methyl-N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H27N/c1-11(2)10-14-9-8-13-6-4-12(3)5-7-13/h11-14H,4-10H2,1-3H3 |
Clé InChI |
AERZLZOBUKMPMV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCNCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13481612.png)





![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)

![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)

